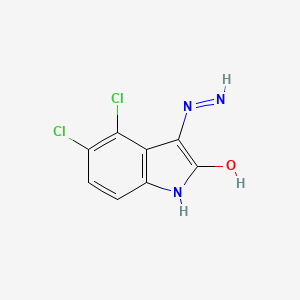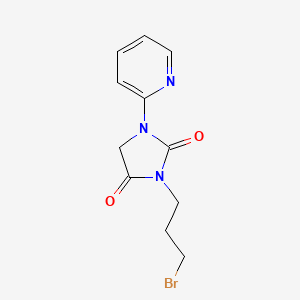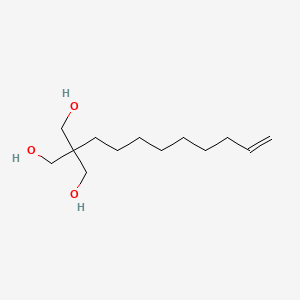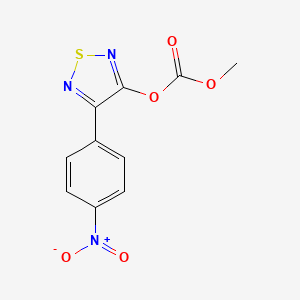
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a carbonate ester functional group
Métodos De Preparación
The synthesis of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate can be compared with other thiadiazole derivatives, such as:
4-(4-nitrophenyl)-1,2,5-thiadiazole: Lacks the carbonate ester group, leading to different chemical reactivity and applications.
Methyl 4-(4-aminophenyl)-1,2,5-thiadiazol-3-yl carbonate: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
143058-39-3 |
|---|---|
Fórmula molecular |
C10H7N3O5S |
Peso molecular |
281.25 g/mol |
Nombre IUPAC |
methyl [4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl] carbonate |
InChI |
InChI=1S/C10H7N3O5S/c1-17-10(14)18-9-8(11-19-12-9)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3 |
Clave InChI |
DHKARPYISZMARB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1=NSN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
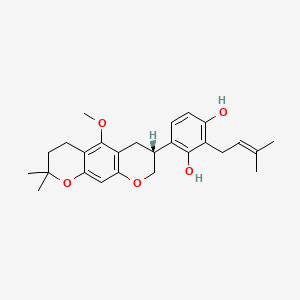
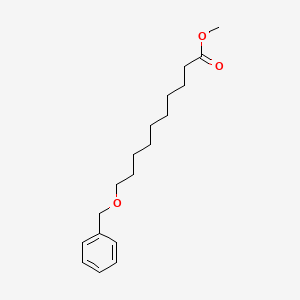
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)


